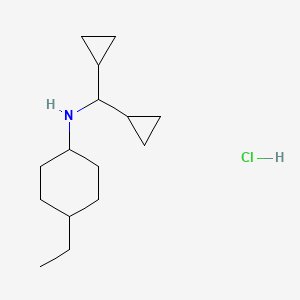

N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine hydrochloride, also known as Desoxypipradrol (2-DPMP), is a psychoactive drug that belongs to the class of norepinephrine-dopamine reuptake inhibitors (NDRIs). It was first synthesized in 1944, and its chemical structure is similar to that of methylphenidate, a commonly used medication for attention deficit hyperactivity disorder (ADHD). In recent years, Desoxypipradrol has gained attention as a potential research tool for studying the central nervous system (CNS) and its effects on behavior and cognition.

Scientific Research Applications

Bioconjugation and Amide Formation

Research has explored the mechanism of amide formation in aqueous media, using carbodiimide hydrochlorides. These studies have significant implications for bioconjugation techniques, which are crucial in drug synthesis and the development of biomaterials. The reaction behavior of carbodiimides with various types of carboxylic acids and amines provides insights into the optimization of these processes for more efficient and targeted synthesis of bioconjugates (Nakajima & Ikada, 1995).

Synthesis of Novel Amines

The synthesis of novel amines, such as 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, as hydrochlorides from related acetylenes, showcases the utility of N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine hydrochloride in the development of new chemical entities. These compounds serve as key intermediates for further chemical transformations, highlighting the compound's role in expanding the toolkit for organic synthesis and medicinal chemistry research (Kozhushkov et al., 2010).

Peptide Synthesis

The compound has been utilized as an amide bond protectant in peptide synthesis, demonstrating its effectiveness in improving the synthesis of sensitive peptide sequences. This application is particularly relevant for the synthesis of therapeutic peptides and proteins, where the stability and integrity of the peptide bond are paramount. The use of N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine hydrochloride as a protectant aids in overcoming challenges associated with peptide aggregation and cyclization, facilitating the production of peptides with desired sequences and functionalities (Carpino et al., 2009).

Polymer Synthesis

In the field of polymer science, the compound has been involved in the synthesis of amine-capped polyethylenes through organolanthanide-mediated polymerizations. This innovative approach enables the functionalization of polyolefins with amine groups, opening new avenues for the development of functional polymers with potential applications in materials science, biotechnology, and catalysis. The ability to efficiently introduce functional groups into polyethylene highlights the compound's versatility and utility in advanced polymer synthesis (Amin & Marks, 2007).

properties

IUPAC Name |

N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N.ClH/c1-2-11-3-9-14(10-4-11)16-15(12-5-6-12)13-7-8-13;/h11-16H,2-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHHZBVNHMKDOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)NC(C2CC2)C3CC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2598817.png)

![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2598818.png)

![4-(3-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2598820.png)

![(2-(4-methoxyphenyl)-9-methyl-4-((2-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2598822.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2598829.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2598833.png)

![5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2598835.png)

![4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598837.png)

![9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid](/img/structure/B2598838.png)